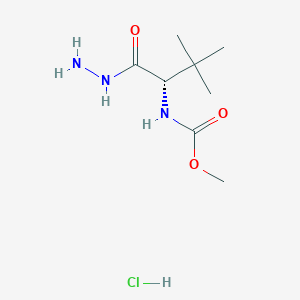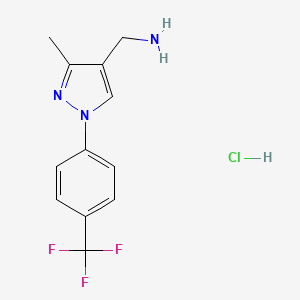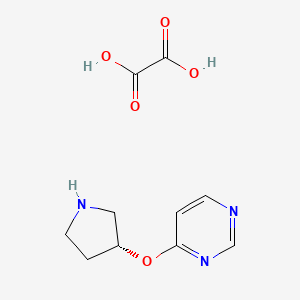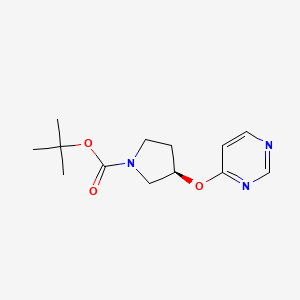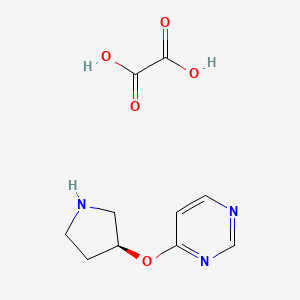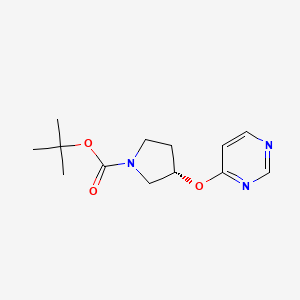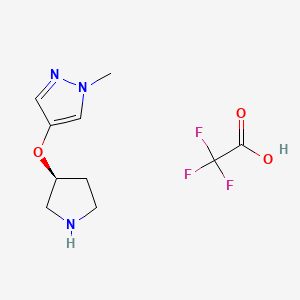
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methyl group and a pyrrolidin-3-yloxy group, along with a trifluoroacetate counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-3-yloxy moiety.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: Lacks the trifluoroacetate counterion.
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole hydrochloride: Contains a hydrochloride counterion instead of trifluoroacetate.
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole acetate: Contains an acetate counterion.
Uniqueness
The presence of the trifluoroacetate counterion in (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate imparts unique properties, such as increased stability and solubility, which can enhance its effectiveness in various applications compared to similar compounds.
Eigenschaften
IUPAC Name |
1-methyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.C2HF3O2/c1-11-6-8(5-10-11)12-7-2-3-9-4-7;3-2(4,5)1(6)7/h5-7,9H,2-4H2,1H3;(H,6,7)/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIGNNGNJVOOJU-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CCNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@H]2CCNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076133.png)
![2-[3-(Methoxymethyl)phenyl]pyridine](/img/structure/B8076153.png)
![1-Bromo-3-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076166.png)
![[3-(Methoxymethyl)phenyl]-trimethylsilane](/img/structure/B8076173.png)
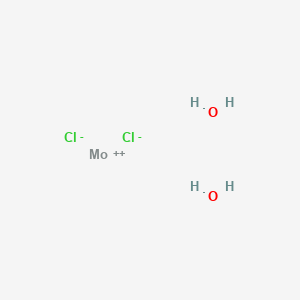
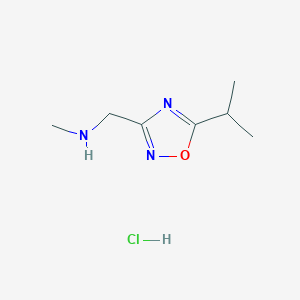
![(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid](/img/structure/B8076184.png)
![(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B8076188.png)
